molecular formula C16H26N2 B4940147 2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine

2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine

Cat. No. B4940147
M. Wt: 246.39 g/mol
InChI Key: IDAJBLFNINRNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of indane derivatives. DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems.

Mechanism of Action

DMBA acts as a selective agonist for the dopamine D3 receptor. The activation of the dopamine D3 receptor leads to the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, cognition, and motivation. DMBA also acts as a potent inhibitor of the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. DMBA has been shown to increase locomotor activity in animals, indicating its stimulant properties. DMBA has also been shown to increase the release of dopamine in the striatum, which is a region of the brain that plays a crucial role in the regulation of movement. DMBA has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and emotions.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for lab experiments. DMBA is a selective agonist for the dopamine D3 receptor, which allows for the study of the specific effects of dopamine D3 receptor activation. DMBA is also a potent inhibitor of the reuptake of dopamine, which allows for the study of the effects of increased dopamine concentration in the synaptic cleft. However, DMBA has several limitations for lab experiments. DMBA has a relatively short half-life, which limits its use in long-term studies. DMBA also has a high affinity for the dopamine D3 receptor, which limits its use in the study of other neurotransmitter systems.

Future Directions

There are several future directions for the study of DMBA. One future direction is the study of the effects of DMBA on the dopamine D3 receptor in different regions of the brain. Another future direction is the study of the effects of DMBA on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The development of new DMBA analogs with longer half-lives and higher selectivity for the dopamine D3 receptor is also a future direction for the study of DMBA. The use of DMBA in the study of various pathological conditions, such as Parkinson's disease and schizophrenia, is also a future direction for the study of DMBA.

Synthesis Methods

The synthesis of DMBA involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by column chromatography to obtain pure DMBA.

Scientific Research Applications

DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems. DMBA is used in the study of neurotransmitter systems, such as the dopamine system, and their role in various physiological and pathological conditions. DMBA is also used in the study of the effects of drugs on the cardiovascular system, respiratory system, and immune system.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-16(2,12-18(3)4)11-17-15-9-13-7-5-6-8-14(13)10-15/h5-8,15,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJBLFNINRNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC2=CC=CC=C2C1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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